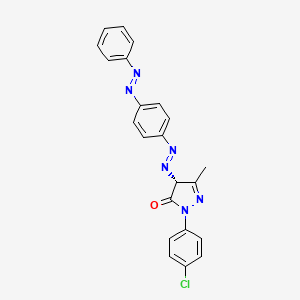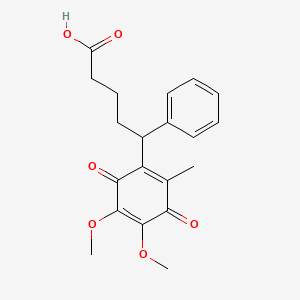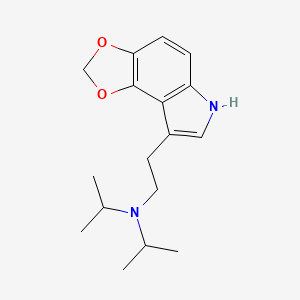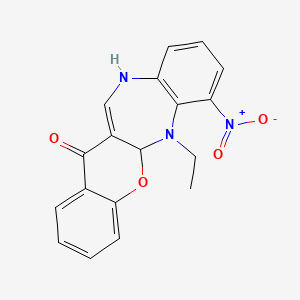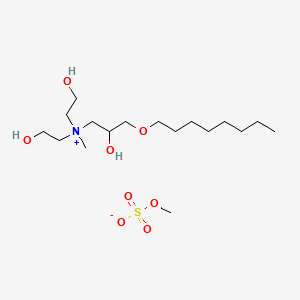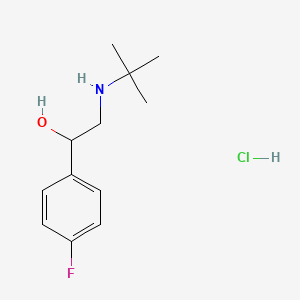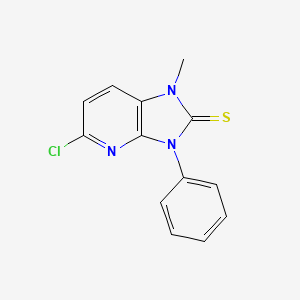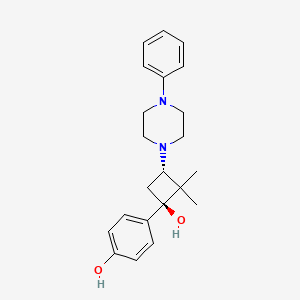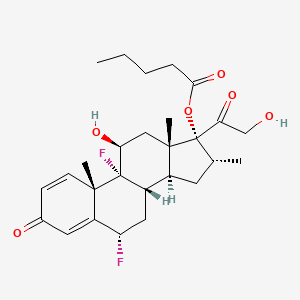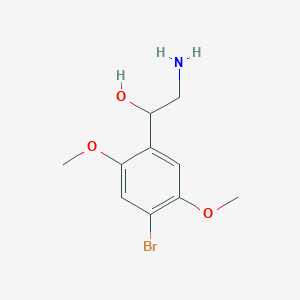
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol is a chemical compound that belongs to the class of substituted phenethylamines. It features a bromine atom at the 4-position and methoxy groups at the 2- and 5-positions of the benzene ring. This compound is structurally related to other phenethylamines and has been studied for its potential psychoactive effects.
Vorbereitungsmethoden
The synthesis of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the following steps:
Grignard Reaction: The starting material, 4-bromo-2,5-dimethoxybenzaldehyde, undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized using pyridinium chlorochromate (PCC) to yield the ketone.
α-Bromination: The ketone is brominated at the alpha position using bromine or a brominating agent.
Reaction with Hexamethylenetetramine: The α-brominated intermediate reacts with hexamethylenetetramine to form the primary amine.
Acid Hydrolysis: The final step involves acid hydrolysis to obtain this compound.
Analyse Chemischer Reaktionen
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Reagents like PCC for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions are commonly used.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol has been studied for various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects on neurotransmitter systems.
Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the field of psychoactive substances.
Industry: It is used in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol is similar to other substituted phenethylamines, such as:
2C-B (2,5-dimethoxy-4-bromophenethylamine): Both compounds share a similar core structure but differ in their functional groups.
4-Bromo-2,5-dimethoxyphenethylamine: This compound lacks the amino group present in this compound.
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound has a similar structure but lacks the bromine atom at the 4-position .
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Eigenschaften
| 677277-62-2 | |
Molekularformel |
C10H14BrNO3 |
Molekulargewicht |
276.13 g/mol |
IUPAC-Name |
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14BrNO3/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12/h3-4,8,13H,5,12H2,1-2H3 |
InChI-Schlüssel |
PCSKDXWCLQXURQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(CN)O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


